molecular formula C18H20N2OS B5588661 3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE

Cat. No.: B5588661
M. Wt: 312.4 g/mol
InChI Key: PVEGLRIYLCWVKZ-UHFFFAOYSA-N
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Description

3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Scientific Research Applications

3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several scientific research applications:

Mechanism of Action

Target of Action

It is noted that several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity

Mode of Action

The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It is known that the compound was synthesized by reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1’-cyclopentan]-4(6H)-one with halides .

Result of Action

It is noted that several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity . This suggests that the compound may have a significant impact on monoamine oxidase activity and tumor growth at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity

Cellular Effects

It’s known that some of the synthesized compounds exhibited antitumor activity , suggesting that they may have effects on various types of cells and cellular processes

Molecular Mechanism

It’s known that some of the synthesized compounds exhibited high anti-monoamine oxidase activity , suggesting that they may exert their effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of a quinazoline derivative with a cyclopentanone derivative under specific conditions. The reaction often requires the presence of a base such as potassium hydroxide and a solvent like ethanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-ETHYL-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE lies in its specific combination of an ethyl group and a sulfanylidene group within a spiro structure.

Properties

IUPAC Name

3-ethyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-2-20-16(21)14-15(19-17(20)22)13-8-4-3-7-12(13)11-18(14)9-5-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEGLRIYLCWVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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